2-Methylpentyl acetate

Description

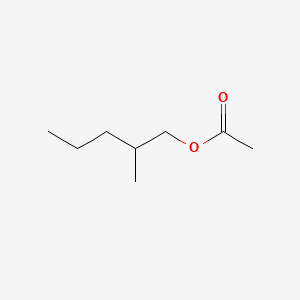

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpentyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-5-7(2)6-10-8(3)9/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTVUHTZGGZFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052532 | |

| Record name | 2-Methylpentyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-99-3 | |

| Record name | 1-Pentanol, 2-methyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanol, 2-methyl-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanol, 2-methyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpentyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pentanol, 2-methyl-, 1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methylpentyl Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-methylpentyl acetate (B1210297), a significant organic compound with applications in various scientific fields. This document covers its fundamental chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and key safety information.

Chemical Identity and Synonyms

2-Methylpentyl acetate is an organic ester with a characteristic fruity odor. Its unique chemical structure and properties make it a subject of interest in chemical research and development.

The compound is also known by several synonyms, which are crucial for comprehensive literature and database searches.

Common Synonyms: [1]

-

Acetic acid, 2-methylpentyl ester

-

2-Methylamyl acetate

-

1-Pentanol, 2-methyl-, acetate

-

Acetic acid, 2-methylamyl ester

-

2-methyl-1-pentyl acetate

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Boiling Point | 160 °C | [1][2] |

| Density | 0.87 g/cm³ | [1] |

| Flash Point | 46.7 °C | [1] |

| Refractive Index | 1.4060-1.4090 | [1] |

| LogP | 1.98570 | [1] |

| Melting Point | -80.9 °C (estimate) | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for reproducible research. This section outlines standard experimental protocols.

Synthesis via Fischer Esterification

This compound can be synthesized using the Fischer esterification method, which involves the acid-catalyzed reaction of 2-methyl-1-pentanol (B47364) with acetic acid.[3][4][5] This reversible reaction is typically driven towards the product side by using an excess of one of the reactants or by removing water as it is formed.[3][4]

Materials:

-

2-Methyl-1-pentanol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Diethyl ether (or other suitable extraction solvent)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine 2-methyl-1-pentanol and a molar excess of glacial acetic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and purify the crude this compound by fractional distillation, collecting the fraction boiling around 160 °C.

Analysis by Gas Chromatography (GC)

Gas chromatography is a standard analytical technique for assessing the purity of this compound and for its quantitative determination.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., CP-Wax 52 CB), is suitable for separating acetate esters.[6]

-

Injector Temperature: 250 °C.[6]

-

Detector Temperature: 275 °C.[6]

-

Oven Temperature Program: An initial temperature of 50 °C, held for a few minutes, followed by a ramp of 10 °C/min to 200 °C.[6]

Sample Preparation:

-

Dilute a small amount of the this compound sample in a suitable solvent, such as ethanol (B145695) or acetone.

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

Data Analysis:

The retention time of the peak corresponding to this compound is used for qualitative identification. The peak area is proportional to the concentration and is used for quantitative analysis.

Visualization of Chemical Identifiers

The following diagram illustrates the logical relationship between the key identifiers of this compound.

Caption: Key identifiers for this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. athabascau.ca [athabascau.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. agilent.com [agilent.com]

- 7. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

An In-depth Technical Guide on the Physical Constants of Acetic Acid 2-Methylpentyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical constants of acetic acid 2-methylpentyl ester, a compound with applications as a solvent and flavoring agent. The information is presented to support research, development, and quality control activities.

Core Physical and Chemical Properties

Acetic acid 2-methylpentyl ester, also known as 2-methylpentyl acetate (B1210297), is a colorless liquid with a characteristic fruity odor.[1][2][3] Its fundamental properties are crucial for its application in various industrial and research settings.

Table of Physical Constants

The following table summarizes the key quantitative data for acetic acid 2-methylpentyl ester.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₈H₁₆O₂ | - | [1][4][5][6] |

| Molecular Weight | 144.21 | g/mol | [1][4][5] |

| Boiling Point | 160 | °C | [1][2][7][8] |

| Melting Point (estimate) | -80.9 | °C | [2][7] |

| Density | 0.87 | g/cm³ | [2][7] |

| Specific Gravity (20/20) | 0.87 | - | [8] |

| Refractive Index | 1.4060 - 1.4090 | - | [2][7] |

| Flash Point | 46.7 - 47 | °C | [7][8] |

| Appearance | Colorless to Almost colorless clear liquid | - | [2][3] |

| LogP (Octanol/Water Partition Coefficient) | 1.98570 - 2.650 | - | [2][4][7] |

| Hydrogen Bond Acceptor Count | 2 | - | [3][4][7] |

| Hydrogen Bond Donor Count | 0 | - | [4][7] |

| Rotatable Bond Count | 5 | - | [3][7] |

Experimental Protocols

While specific experimental details for the cited data are not publicly available, the following outlines a general, standardized protocol for determining a key physical constant, such as the boiling point, which is a critical parameter for distillation and purification processes.

Protocol: Determination of Boiling Point by Distillation

-

Apparatus Setup:

-

Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Ensure all glassware is clean and dry.

-

Place a few boiling chips in the round-bottom flask to ensure smooth boiling.

-

-

Sample Preparation:

-

Fill the round-bottom flask with a sufficient volume of acetic acid 2-methylpentyl ester, typically to about two-thirds of its capacity.

-

-

Distillation Process:

-

Begin heating the flask gently using a heating mantle.

-

Monitor the temperature as the liquid heats and begins to vaporize.

-

The vapor will rise and come into contact with the thermometer bulb. The temperature will plateau at the boiling point of the substance.

-

Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This stable temperature is the boiling point.

-

-

Data Recording and Analysis:

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

If necessary, apply a pressure correction to normalize the boiling point to standard atmospheric pressure.

-

Visualizations

Logical Relationship of Key Physical Properties

The following diagram illustrates the interconnectedness of several key physical properties of acetic acid 2-methylpentyl ester. Understanding these relationships is essential for predicting the behavior of the substance under various conditions.

Caption: Interrelation of Acetic Acid 2-Methylpentyl Ester's Physical Properties.

References

- 1. 2-Methylpentyl Acetate [myskinrecipes.com]

- 2. ACETIC ACID 2-METHYLPENTYL ESTER CAS#: 7789-99-3 [m.chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. 1-Pentanol, 2-methyl-, acetate [webbook.nist.gov]

- 7. lookchem.com [lookchem.com]

- 8. This compound | 7789-99-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Spectroscopic Profile of 2-Methylpentyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylpentyl acetate (B1210297), an organic compound of interest in various chemical and pharmaceutical applications. This document compiles and analyzes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below is a summary of the predicted ¹H and ¹³C NMR data for 2-Methylpentyl acetate.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons in a molecule and their neighboring protons.

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| a | 0.88 - 0.92 | t | 3H |

| b | 1.15 - 1.40 | m | 4H |

| c | 1.45 - 1.60 | m | 1H |

| d | 0.90 - 0.94 | d | 3H |

| e | 3.85 - 3.95 | m | 2H |

| f | 2.04 | s | 3H |

-

t = triplet, d = doublet, m = multiplet, s = singlet

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in a molecule.

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| 1 | ~14.0 |

| 2 | ~20.0 |

| 3 | ~39.0 |

| 4 | ~34.0 |

| 5 | ~17.0 |

| 6 | ~68.0 |

| 7 | ~171.0 |

| 8 | ~21.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for an ester.[1]

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~1740 | Strong | C=O | Stretch |

| ~1240 | Strong | C-O | Stretch (ester) |

| 2850-2960 | Strong | C-H | Stretch (alkane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound can be obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 144 | Low | [M]⁺ (Molecular Ion) |

| 87 | Moderate | [CH₃COOCH₂CH(CH₃)]⁺ |

| 70 | Moderate | [C₅H₁₀]⁺ |

| 43 | High | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

NMR Spectroscopy of this compound

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid ester sample.[3]

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

FTIR Spectroscopy of this compound

This protocol describes the acquisition of an IR spectrum for a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory.[4]

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage.

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

This protocol provides a general method for the analysis of a volatile ester by GC-MS.[5]

Sample Preparation:

-

Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration (e.g., 100 ppm).

Instrumentation and Data Acquisition:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Inject a small volume of the prepared sample (e.g., 1 µL) into the GC inlet. The components will be separated on the column and subsequently analyzed by the mass spectrometer.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general experimental workflow.

References

Discovery and natural occurrence of 2-Methylpentyl acetate

This in-depth technical guide provides a detailed overview of 2-methylpentyl acetate (B1210297), covering its discovery, natural occurrence, chemical properties, and the experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of drug development, flavor and fragrance chemistry, and natural product analysis.

Introduction and Discovery

2-Methylpentyl acetate (also known as 2-methylamyl acetate) is an organic compound classified as an ester. It is recognized for its characteristic fruity aroma, reminiscent of banana and pear. While the precise historical moment of its initial synthesis or identification is not extensively documented, its discovery is intrinsically linked to the broader exploration of fruit volatiles and essential oils that commenced in the early 20th century. Seminal work by chemists like Power and Chesnut in the 1920s on the volatile constituents of apples and other fruits laid the foundation for the identification of numerous esters, including a variety of acetate esters that contribute to the complex aromas of natural products. The development of advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), in the mid-20th century was pivotal in isolating and definitively identifying specific ester compounds like this compound from complex natural mixtures.

Physicochemical Properties

This compound is a colorless liquid with a distinct fruity odor. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| CAS Number | 7789-99-3 |

| Appearance | Colorless liquid |

| Odor | Fruity, banana, pear-like |

| Boiling Point | 160 °C |

| Melting Point | -80.9 °C (estimate) |

| Density | 0.87 g/cm³ |

| Flash Point | 46.7 °C |

| Solubility | Slightly soluble in water; soluble in most organic solvents |

Natural Occurrence

This compound is a naturally occurring ester found in a variety of fruits, where it contributes to their characteristic aroma profiles. The concentration of this volatile compound can vary significantly depending on the fruit variety, stage of ripeness, and environmental conditions. Below is a summary of its documented natural occurrences.

| Natural Source | Cultivar(s) | Concentration / Presence | Reference(s) |

| Banana (Musa spp.) | Brazilian, Fenjiao | Detected and quantified. For example, in one study, the relative content in ripe Fenjiao bananas was 0.32% and in Brazilian bananas was 0.13% of the total volatile compounds.[1] | [1] |

| Apple (Malus domestica) | Various | Present as a minor volatile component in some cultivars.[2] | [2] |

| Pear (Pyrus spp.) | Various | Identified as a volatile component contributing to the overall aroma. | |

| Strawberry (Fragaria × ananassa) | Various | Detected in the complex mixture of strawberry volatiles. |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its isolation and identification from natural sources.

Synthesis of this compound via Fischer Esterification

This compound can be synthesized in the laboratory through the Fischer esterification of 2-methylpentan-1-ol with acetic acid, using a strong acid catalyst.

Materials:

-

2-methylpentan-1-ol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Dichloromethane (or other suitable organic solvent)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine one molar equivalent of 2-methylpentan-1-ol with an excess (typically 1.5 to 2 molar equivalents) of glacial acetic acid.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol volume) to the mixture while swirling.

-

Add a few boiling chips and attach a reflux condenser to the flask.

-

Heat the mixture to reflux using a heating mantle for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel and wash it sequentially with water, 5% sodium bicarbonate solution (to neutralize the excess acid), and again with water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the dried organic layer to remove the drying agent.

-

Purify the crude this compound by fractional distillation to obtain the pure product.

Caption: Fischer Esterification of 2-Methylpentan-1-ol.

Isolation and Identification from Natural Sources via Headspace GC-MS

The analysis of volatile compounds like this compound in fruits is commonly performed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Fruit sample (e.g., banana, apple)

-

Sodium chloride

-

Internal standard (e.g., ethyl heptanoate)

-

SPME fiber assembly (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating)

-

Headspace vials with septa

-

Gas chromatograph-mass spectrometer (GC-MS) system

Procedure:

-

Sample Preparation: Homogenize a known weight of the fruit sample. Transfer the homogenate to a headspace vial. To enhance the release of volatiles, add a saturated solution of sodium chloride. Spike the sample with a known amount of an internal standard.

-

Headspace Extraction (SPME): Seal the vial and place it in a temperature-controlled autosampler. Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace. Expose the SPME fiber to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

-

GC-MS Analysis: Retract the fiber and inject it into the heated injection port of the GC-MS. The adsorbed volatiles are thermally desorbed onto the GC column.

-

Separation and Detection: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column. The separated compounds are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum is recorded.

-

Identification and Quantification: Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard or with entries in a mass spectral library (e.g., NIST). Quantify the compound by comparing its peak area to that of the internal standard.

Caption: HS-SPME-GC-MS Workflow for Volatile Analysis.

Biological Relevance: Olfactory Signaling

As a volatile ester, this compound's primary biological relevance in the context of human perception is its role as an odorant. The detection of such volatile compounds is mediated by the olfactory system. The following diagram illustrates the general signaling pathway initiated by the binding of an odorant molecule, such as this compound, to an olfactory receptor.

Caption: Generalized Olfactory Signaling Pathway for Esters.

The process begins with the binding of this compound to a specific G-protein coupled olfactory receptor in the nasal epithelium. This binding event activates the associated G-protein (Golf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of sodium and calcium ions. This influx causes depolarization of the olfactory receptor neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed and perceived as a specific scent.

References

Toxicological and Safety Profile of 2-Methylpentyl Acetate: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the toxicological and safety profile of 2-Methylpentyl acetate (B1210297). Direct toxicological data for 2-Methylpentyl acetate is limited. Therefore, this guide utilizes a read-across approach, incorporating data from structurally similar compounds, primarily isobutyl acetate and isoamyl acetate, to provide a robust safety assessment. This approach is a scientifically accepted method for data gap filling in toxicological evaluations.

Introduction to this compound

This compound, a clear, colorless liquid with a characteristic fruity odor, belongs to the family of acetate esters. It finds applications as a solvent and fragrance ingredient in various industries. A thorough understanding of its toxicological profile is essential for ensuring safe handling and use.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | Acetic acid 2-methylpentyl ester, 2-Methylamyl acetate | [1][2] |

| CAS Number | 7789-99-3 | [2] |

| Molecular Formula | C8H16O2 | [2] |

| Molecular Weight | 144.21 g/mol | [2] |

| Boiling Point | 160 °C | [2] |

| Flash Point | 46.7 °C | [2] |

| Density | 0.87 g/cm³ | [2] |

Toxicological Profile (Based on Read-Across Data)

The toxicological assessment of this compound is based on data from structurally related acetate esters, isobutyl acetate and isoamyl acetate.

Acute Toxicity

Acute toxicity studies evaluate the adverse effects of a substance after a single or short-term exposure.

Table 1: Acute Toxicity Data for Structural Analogues

| Endpoint | Species | Route | Value | Analogue | Reference |

| LD50 | Rat | Oral | 13,400 mg/kg | Isobutyl acetate | [3] |

| LD50 | Rabbit | Oral | 4,763 mg/kg | Isobutyl acetate | [3][4] |

| LD50 | Rat | Oral | 16,600 mg/kg | Isoamyl acetate | [5][6] |

| LD50 | Rabbit | Oral | 7,422 mg/kg | Isoamyl acetate | [7] |

| LD50 | Rabbit | Dermal | > 17,400 mg/kg | Isobutyl acetate | [3][4][8] |

| LD50 | Rabbit | Dermal | > 5,000 mg/kg | Isoamyl acetate | [5] |

| LC50 | Rat | Inhalation | 8,000 ppm (4 hours) | Isobutyl acetate | [3][9] |

Summary: Based on the data from its analogues, this compound is expected to have low acute toxicity via the oral and dermal routes. Inhalation of high concentrations of vapors may cause adverse effects.[3][4][5][6][7][8][9]

Skin Irritation and Corrosion

These studies assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Table 2: Skin Irritation Data for Structural Analogues

| Finding | Species | Analogue | Reference |

| Non-irritating | Rabbit | Isoamyl acetate | [5] |

| Mild to moderate irritation | Rabbit | Isobutyl acetate | [3][4] |

Summary: this compound is predicted to be a mild to moderate skin irritant.[3][4][5] Repeated or prolonged contact may cause skin dryness or cracking.

Eye Irritation

This endpoint evaluates the potential of a substance to cause damage to the eyes.

Table 3: Eye Irritation Data for Structural Analogues

| Finding | Species | Analogue | Reference |

| Moderate conjunctival irritation | Rabbit | n-pentyl acetate and 2-methylbutyl acetate (isomers) | [5] |

| Moderate inflammation | Rabbit | Isobutyl acetate | [3] |

Summary: this compound is expected to be an eye irritant, causing redness, watering, and itching.[3][4][5]

Skin Sensitization

Skin sensitization is an allergic response following skin contact with a substance.

Table 4: Skin Sensitization Data for Structural Analogues

| Finding | Test Type | Species | Analogue | Reference |

| Not sensitizing | Maximization test | Guinea pig | Isobutyl acetate | [10] |

| Not sensitizing | Patch test | Human | Isobutyl acetate | [10] |

Summary: Based on the available data for isobutyl acetate, this compound is not expected to be a skin sensitizer (B1316253).[10]

Mutagenicity

Mutagenicity tests assess the potential of a substance to induce genetic mutations.

Table 5: Mutagenicity Data for Structural Analogues

| Test System | Finding | Analogue | Reference |

| Ames test (Salmonella typhimurium) | Negative | Isoamyl acetate | [11][12] |

| Chromosomal aberration test (Chinese hamster lung cells) | Negative | Isoamyl acetate | [5][11] |

| Ames test (Salmonella typhimurium) | Negative | Isobutyl acetate | |

| Chromosomal aberration test (V79 hamster cells) | Negative | Isobutyl acetate | [10] |

Summary: this compound is not expected to be mutagenic, based on the negative results from a range of in vitro assays on its structural analogues.[5][10][11][13][12]

Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the effects of long-term or repeated exposure to a substance.

Table 6: Repeated Dose Toxicity Data for Structural Analogues

| Study Type | Species | Route | NOAEL/LOAEC | Analogue | Reference |

| 90-day inhalation study | Rat | Inhalation | NOAEC: 500 ppm | n-Butyl acetate (structurally related) | [14] |

Summary: While specific repeated dose toxicity data for isobutyl and isoamyl acetate were not found, data on the structurally related n-butyl acetate suggests that the primary effects of prolonged inhalation exposure would likely be irritation of the respiratory tract.[14] Further studies would be needed to establish a definitive No-Observed-Adverse-Effect Level (NOAEL) for this compound.

Experimental Protocols

The following sections detail the methodologies for the key toxicological experiments cited, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Toxicity Testing

This method is used to estimate the acute oral toxicity (LD50) of a substance. The test proceeds in a stepwise manner, using a minimum number of animals.

-

Test Animals: Typically, three female rats per step are used.

-

Procedure: A starting dose is selected from a series of defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is administered orally by gavage.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Endpoint: The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the observed mortality at different dose levels.

Skin and Eye Irritation Testing

This in vitro method uses a three-dimensional reconstructed human epidermis (RhE) model to assess skin irritation potential, reducing the need for animal testing.

-

Test System: A commercially available RhE model (e.g., EpiDerm™, EpiSkin™).

-

Procedure: The test chemical is applied topically to the surface of the RhE tissue. After a defined exposure period, the chemical is removed, and the tissue is incubated.

-

Endpoint: Cell viability is measured using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is a skin irritant.

This in vitro method utilizes a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that are not classified as eye irritants.

-

Test System: A commercially available RhCE model (e.g., EpiOcular™).

-

Procedure: The test substance is applied to the surface of the RhCE tissue for a specified exposure time.

-

Endpoint: Tissue viability is determined using the MTT assay. If the mean tissue viability is above 60%, the chemical is considered a non-irritant.

Skin Sensitization Testing

This in vitro assay assesses the potential of a chemical to induce skin sensitization by measuring the activation of the Keap1-Nrf2-ARE pathway in keratinocytes.

-

Test System: A genetically modified human keratinocyte cell line (e.g., KeratinoSens™) containing a luciferase reporter gene linked to an antioxidant response element (ARE).

-

Procedure: The cells are exposed to the test chemical for a defined period.

-

Endpoint: Activation of the ARE pathway leads to the production of luciferase, which is quantified by measuring luminescence. A significant increase in luminescence above a certain threshold indicates a sensitizing potential.

Mutagenicity Testing

This is a widely used in vitro test to detect gene mutations induced by a chemical.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar (B569324) medium lacking the specific amino acid.

-

Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control.

Repeated Dose Toxicity Testing

This study provides information on the potential health hazards from repeated oral exposure to a substance over a 90-day period.

-

Test Animals: Typically rats, with at least 10 males and 10 females per dose group.

-

Procedure: The test substance is administered daily by gavage or in the diet/drinking water at three or more dose levels, plus a control group.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored weekly. Hematology, clinical chemistry, and urinalysis are performed at the end of the study.

-

Endpoint: A detailed necropsy and histopathological examination of organs and tissues are conducted to identify target organs of toxicity. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Conclusion

Based on a comprehensive read-across analysis of its structural analogues, this compound is anticipated to have a low order of acute toxicity. It is likely to be a mild to moderate skin and eye irritant. The available data suggests it is not a skin sensitizer and is not mutagenic. Due to the lack of specific repeated-dose toxicity data, caution should be exercised in scenarios involving prolonged or repeated exposure. The established experimental protocols outlined in the OECD guidelines provide a clear framework for any future toxicological evaluation of this compound. It is recommended that any handling of this substance be done in accordance with standard industrial hygiene practices, including the use of appropriate personal protective equipment to avoid skin and eye contact.

References

- 1. iivs.org [iivs.org]

- 2. tecolab-global.com [tecolab-global.com]

- 3. dir.ca.gov [dir.ca.gov]

- 4. dl.iranchembook.ir [dl.iranchembook.ir]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. home.miracosta.edu [home.miracosta.edu]

- 7. Isoamyl Acetate | C7H14O2 | CID 31276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. Isobutyl acetate - IDLH | NIOSH | CDC [cdc.gov]

- 10. dir.ca.gov [dir.ca.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Isoamyl acetate (123-92-2) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 13. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2-Methylpentyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-methylpentyl acetate (B1210297), a versatile organic solvent and fragrance ingredient. Understanding its solubility is critical for its effective use in various applications, including coatings, inks, and as a medium for chemical reactions. This document compiles available data on its solubility, outlines a general experimental protocol for solubility determination, and presents a logical framework for predicting its miscibility with different classes of organic solvents.

Physicochemical Properties of 2-Methylpentyl Acetate

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₂ | [1][2][3] |

| Molecular Weight | 144.21 g/mol | [1][2][3] |

| Boiling Point | 160 °C (at 760 mmHg) | [1] |

| Density | 0.87 g/cm³ | [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.65 - 2.7 | [2] |

| Water Solubility | Very low to insoluble |

Solubility of this compound in Organic Solvents

The following table summarizes the expected solubility and miscibility of this compound in various common organic solvents based on available information for it and structurally similar compounds like sec-hexyl acetate and n-hexyl acetate.

| Solvent Class | Solvent | Expected Solubility/Miscibility | Rationale & Citations |

| Alcohols | Ethanol (B145695) | Miscible | Esters are generally miscible with alcohols. PubChem states that 4-methyl-2-pentyl acetate is very soluble in ethanol.[4] |

| Methanol | Miscible | Similar polarity and ability to engage in dipole-dipole interactions. | |

| Isopropanol | Miscible | Similar to ethanol and methanol. | |

| Ethers | Diethyl Ether | Very Soluble/Miscible | PubChem indicates that 4-methyl-2-pentyl acetate is very soluble in ethyl ether.[4] |

| Tetrahydrofuran (THF) | Miscible | A polar aprotic solvent that is a good solvent for many organic compounds. | |

| Ketones | Acetone | Soluble/Miscible | Esters are generally soluble in ketones.[5] |

| Methyl Ethyl Ketone (MEK) | Miscible | Similar to acetone. | |

| Aromatic Hydrocarbons | Toluene | Miscible | Nonpolar nature allows for good miscibility. |

| Benzene | Miscible | Similar to toluene. | |

| Aliphatic Hydrocarbons | Hexane | Miscible | "Like dissolves like" principle; both are nonpolar. |

| Heptane | Miscible | Similar to hexane. | |

| Halogenated Solvents | Dichloromethane | Miscible | A versatile solvent for a wide range of organic compounds. |

| Chloroform | Miscible | Similar to dichloromethane. | |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | Likely Miscible | A strong polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | Likely Miscible | A strong polar aprotic solvent. |

Experimental Protocol for Solubility Determination

The following provides a general methodology for the qualitative and semi-quantitative determination of the solubility of this compound in an organic solvent.

Objective: To determine the miscibility or approximate solubility of this compound in a given organic solvent at a specified temperature (e.g., room temperature).

Materials:

-

This compound (high purity)

-

A range of organic solvents (analytical grade)

-

Calibrated pipettes or micropipettes

-

Volumetric flasks (various sizes)

-

Vortex mixer

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Clear glass vials or test tubes with caps

Procedure:

-

Preparation of Solvent: Add a known volume (e.g., 1.0 mL) of the organic solvent to be tested into a clear glass vial.

-

Initial Addition of Solute: Using a calibrated pipette, add a small, known volume (e.g., 0.1 mL) of this compound to the solvent in the vial.

-

Mixing: Cap the vial securely and vortex the mixture for 30-60 seconds to ensure thorough mixing.

-

Observation for Miscibility: Visually inspect the mixture against a well-lit background.

-

Miscible: If the mixture remains a single, clear, and homogenous phase with no visible separation or cloudiness, the two liquids are miscible at this ratio.

-

Immiscible or Partially Soluble: If two distinct layers form, or if the solution becomes cloudy or shows evidence of undissolved droplets, the components are immiscible or have limited solubility.

-

-

Incremental Addition for Semi-Quantitative Analysis (if miscible): Continue to add known volumes of this compound to the solvent, vortexing and observing after each addition. Note the point at which saturation is reached (i.e., when the solution becomes cloudy or a separate phase appears). This provides a semi-quantitative measure of solubility.

-

Temperature Control: For more precise measurements, conduct the experiment in a temperature-controlled environment, as solubility can be temperature-dependent.

-

Replication: Repeat the experiment at least three times for each solvent to ensure the reliability of the results.

This general protocol can be adapted for more quantitative analysis, for instance, by using gravimetric methods to determine the mass of solute dissolved in a given mass or volume of solvent.

Logical Framework for Solubility Prediction

The solubility of this compound can be predicted based on its molecular structure and the properties of the solvent. The following diagram illustrates the logical relationship between the polarity of the solvent and the expected solubility of this compound.

Caption: Predicted solubility of this compound.

Conclusion

This compound is a versatile organic compound with broad miscibility in a variety of organic solvents. Its solubility is primarily driven by its relatively nonpolar character, making it highly compatible with other nonpolar and moderately polar aprotic solvents. While comprehensive quantitative solubility data remains a subject for further investigation, the principles outlined in this guide, along with the provided experimental protocol, offer a solid framework for researchers and professionals in predicting and determining its solubility for various applications.

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Methylpentyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key thermochemical properties of 2-methylpentyl acetate (B1210297) (C₈H₁₆O₂), a significant organic ester. Due to a notable lack of direct experimental data for this specific branched-chain ester, this document synthesizes information on closely related isomers and linear alkyl acetates to offer valuable estimations. It details the established experimental protocols for determining the enthalpy of formation, heat capacity, and vapor pressure of organic esters. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields where the thermochemical behavior of such compounds is critical. All quantitative data is presented in structured tables for ease of comparison, and a logical workflow for the determination of these properties is visualized.

Introduction

2-Methylpentyl acetate is an organic ester with applications as a solvent and fragrance ingredient. A thorough understanding of its thermochemical properties is essential for process design, safety assessments, and modeling in various scientific and industrial applications, including pharmaceuticals. These properties, such as the enthalpy of formation, heat capacity, and vapor pressure, govern the energy requirements, phase behavior, and volatility of the substance. This guide addresses the current landscape of available data and the experimental methodologies for its determination.

Thermochemical Properties of this compound and Related Esters

While direct experimental data for this compound is scarce in the literature, data for other C8 esters and various alkyl acetates can provide useful approximations. The following tables summarize available data for relevant compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | N/A |

| Molecular Weight | 144.21 g/mol | N/A |

| Boiling Point | 160 °C | [1][2][3] |

| Density | 0.87 g/cm³ | [1] |

| Flash Point | 46.7 °C | [1] |

| Melting Point | -80.9 °C (estimate) | [1] |

Table 2: Estimated Thermochemical Properties of this compound and Related Isomers

| Compound | Enthalpy of Formation (gas, kJ/mol) | Heat Capacity (Cp,gas, J/mol·K) | Vapor Pressure (mmHg @ 25°C) |

| This compound | Data not available | Data not available | 1.3 (est.)[4] |

| n-Octyl Acetate | Data not available | Data not available | Data not available |

| Other C8 Esters | Data varies by isomer | Data varies by isomer | Data varies by isomer |

Table 3: Experimental Molar Heat Capacities of Linear Alkyl Acetates

| Compound | Temperature (K) | Molar Heat Capacity (Cp,m, J/mol·K) |

| Hexyl Acetate | 295 - 323 | Linear function of temperature |

| Heptyl Acetate | 295 - 323 | Linear function of temperature |

| Octyl Acetate | 298 | Specific value not provided in search results |

| Decyl Acetate | 298 | Specific value not provided in search results |

Note: A study on the heat capacities of some alkyl acetates indicates that the molar heat capacities are a linear function of temperature over the range of 295-323 K.[4]

Experimental Protocols

The determination of thermochemical properties relies on precise calorimetric and analytical techniques. The following sections detail the standard experimental protocols for organic esters.

Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) of an organic compound like this compound is typically determined indirectly through its enthalpy of combustion (ΔHc°).

3.1.1 Bomb Calorimetry

This method measures the heat released during the complete combustion of a substance in a constant-volume vessel.

-

Apparatus: A high-pressure stainless steel container (the "bomb"), a water bath, a stirrer, a thermometer, and an ignition system.

-

Procedure:

-

A precisely weighed sample of the ester is placed in a crucible inside the bomb.

-

A fuse wire is connected to the ignition circuit and placed in contact with the sample.

-

The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

-

The bomb is submerged in a known mass of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is monitored and the maximum temperature reached is recorded.

-

-

Data Analysis: The heat of combustion at constant volume (ΔU) is calculated from the temperature rise and the heat capacity of the calorimeter. The enthalpy of combustion (ΔH) is then determined, and Hess's Law is applied to calculate the enthalpy of formation.

Heat Capacity

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity of liquids and solids.

-

Apparatus: A differential scanning calorimeter with a sample and a reference pan.

-

Procedure:

-

A small, accurately weighed sample of the ester is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

The cell is heated at a constant rate over the desired temperature range.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

-

Data Analysis: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard, typically sapphire.

Vapor Pressure

The vapor pressure of a volatile organic compound can be measured by various static and dynamic methods.

3.3.1 Static Method

This method involves measuring the pressure of the vapor in equilibrium with the liquid in a closed system.

-

Apparatus: A thermostated vessel connected to a pressure measuring device (e.g., a manometer or a pressure transducer).

-

Procedure:

-

The liquid sample is placed in the vessel.

-

The system is evacuated to remove air.

-

The vessel is brought to the desired temperature and allowed to reach equilibrium.

-

The pressure of the vapor is measured directly.

-

-

Data Analysis: The vapor pressure is recorded at various temperatures to establish the vapor pressure curve.

3.3.2 Dynamic Method (Gas Saturation Method)

This method involves saturating a stream of inert gas with the vapor of the substance.

-

Apparatus: A temperature-controlled saturator containing the liquid sample, a system for controlling and measuring the flow of an inert gas, and a trapping system to collect the vapor.

-

Procedure:

-

A stream of inert gas (e.g., nitrogen) is passed through the liquid ester in the saturator at a known flow rate and temperature.

-

The gas becomes saturated with the vapor of the ester.

-

The amount of vapor transported by the gas is determined by a suitable analytical method, such as gravimetry or chromatography, after trapping.

-

-

Data Analysis: The vapor pressure is calculated from the amount of substance vaporized into a known volume of the carrier gas.

Visualization of Experimental Workflow

The following diagram illustrates the logical relationship between the thermochemical properties and the experimental methods used for their determination.

Caption: Workflow for determining thermochemical properties of organic esters.

Conclusion

This technical guide has outlined the key thermochemical properties of this compound and the experimental protocols for their determination. While specific experimental data for this compound remains a gap in the scientific literature, the provided data for related esters and the detailed methodologies offer a strong foundation for researchers and professionals. The experimental techniques of bomb calorimetry, differential scanning calorimetry, and vapor pressure measurement are robust methods for characterizing the thermochemical behavior of organic esters, providing essential data for process development, safety, and scientific modeling. Further experimental investigation into the properties of this compound is warranted to fill the existing data gap.

References

- 1. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 2. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 3. Using the Vapor Pressure of Pure Volatile Organic Compounds to Predict the Enthalpy of Vaporization and Computing the Entropy of Vaporization [scirp.org]

- 4. CCCC 1997, Volume 62, Issue 10, Abstracts pp. 1527-1532 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

A Technical Guide to the Historical Synthesis of 2-Methylpentyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methods for the synthesis of 2-methylpentyl acetate (B1210297), an ester valued for its characteristic fruity aroma and applications as a solvent and fragrance. The document focuses on the foundational techniques that have enabled the production of this and similar esters, providing detailed experimental protocols and comparative data to inform contemporary research and development.

Core Synthesis Methodologies

The primary historical method for the synthesis of 2-methylpentyl acetate is the Fischer-Speier esterification . First described by Emil Fischer and Arthur Speier in 1895, this acid-catalyzed esterification remains a fundamental reaction in organic chemistry.[1] Additionally, advancements in chemical engineering led to the development of reactive distillation for more efficient, industrial-scale production.

Fischer-Speier Esterification

The Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is a reversible equilibrium, and historically, to drive the reaction toward the formation of the ester, an excess of one of the reactants (usually the less expensive one) is used, or the water byproduct is removed as it forms.[1][2]

Materials:

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

5% Aqueous Sodium Bicarbonate Solution

-

Saturated Aqueous Sodium Chloride (Brine)

-

Anhydrous Sodium Sulfate

-

Diethyl Ether (for extraction)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methyl-1-pentanol and a molar excess (typically 2-4 equivalents) of glacial acetic acid.

-

Catalyst Addition: Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid (approximately 5-10 drops per 0.1 mole of the limiting reagent).

-

Reflux: Heat the reaction mixture to reflux using a heating mantle or water bath. The reflux is maintained for a period of 1 to 2 hours. The progress of the reaction can be monitored by the separation of water.

-

Workup and Neutralization: After cooling, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with cold water, 5% aqueous sodium bicarbonate solution to neutralize the excess acid (caution: CO2 evolution), and finally with brine.

-

Drying and Isolation: The organic layer is dried over anhydrous sodium sulfate, and the drying agent is removed by filtration.

-

Purification: The crude ester is then purified by fractional distillation to yield the final product.

Reactive Distillation

For larger-scale production, reactive distillation offers a more efficient process by combining reaction and distillation in a single unit. In this process, the esterification reaction occurs in a distillation column. As the ester and water are formed, they are continuously separated. The lower boiling point of the ester-water azeotrope allows for its removal from the top of the column, driving the equilibrium towards the product side and achieving high conversion rates. This method has been extensively studied for the production of similar esters like n-hexyl acetate and methyl acetate.[3][4]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Fischer esterification of various amyl alcohols with acetic acid, providing a comparative overview relevant to the synthesis of this compound.

| Ester Product | Alcohol Reactant | Acid Reactant | Catalyst | Reaction Time (hours) | Yield (%) | Reference |

| Isoamyl Acetate | Isoamyl Alcohol | Acetic Acid | Sulfuric Acid | 1 | ~70 | General textbook procedures |

| n-Amyl Acetate | n-Amyl Alcohol | Acetic Acid | Sulfuric Acid | 2 | 98 | [5] |

| (1,3-Dimethylbutyl) Acetate | 4-Methyl-2-pentanol | Acetic Acid | Sulfuric Acid | 1-1.2 | 34.6 | [6] |

Visualizing the Synthesis

To further elucidate the chemical processes, the following diagrams visualize the reaction pathway and a typical experimental workflow.

Caption: Fischer-Speier esterification pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Methodological & Application

High-Yield Synthesis of 2-Methylpentyl Acetate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the high-yield synthesis of 2-methylpentyl acetate (B1210297), a valuable ester intermediate in various chemical and pharmaceutical applications. Three primary synthetic methodologies are presented: classic Fischer esterification, acetylation with acetic anhydride (B1165640), and a green enzymatic approach. Each protocol is accompanied by quantitative data and a detailed experimental workflow.

Introduction

2-Methylpentyl acetate is an organic ester with applications as a fragrance, solvent, and a key building block in the synthesis of more complex molecules. Achieving high yields of this compound is crucial for cost-effective and sustainable production. This application note outlines and compares three distinct synthetic routes, providing researchers with the necessary information to select and implement the most suitable protocol for their specific needs.

Data Presentation

The following table summarizes the key quantitative data for the three presented synthesis protocols.

| Parameter | Fischer Esterification | Acetic Anhydride Method | Enzymatic Synthesis |

| Reactants | 2-Methyl-1-pentanol (B47364), Acetic Acid | 2-Methyl-1-pentanol, Acetic Anhydride | 2-Methyl-1-pentanol, Vinyl Acetate |

| Catalyst | Sulfuric Acid (H₂SO₄) | 4-Dimethylaminopyridine (B28879) (DMAP) | Immobilized Lipase (B570770) (Novozym® 435) |

| Solvent | None (or Toluene for azeotropic removal of water) | Dichloromethane (DCM) | None (Solvent-free) |

| Reaction Temp. | Reflux (approx. 118-140 °C) | Room Temperature | 40-50 °C |

| Reaction Time | 2-4 hours | 2-3 hours | 8-24 hours |

| Reported Yield | >80% (typical for similar esters)[1] | High (expected) | >80%[2] |

| Purity | >98% after distillation | >98% after column chromatography | >98% after simple filtration |

Experimental Protocols

Protocol 1: Fischer Esterification

This classic method involves the acid-catalyzed reaction between 2-methyl-1-pentanol and acetic acid.[3][4][5][6] The reaction is driven to completion by using an excess of one reactant and/or by removing the water formed during the reaction.[3][6]

Materials:

-

2-Methyl-1-pentanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Toluene (optional, for Dean-Stark setup)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Distillation apparatus

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask, add 2-methyl-1-pentanol and a 1.5 to 2-fold molar excess of glacial acetic acid.[7]

-

With caution, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the alcohol weight).

-

Add a magnetic stir bar and equip the flask with a reflux condenser.

-

Heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the excess acid, be cautious of CO₂ evolution), and finally with brine.[3][8]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (if any) by rotary evaporation.

-

Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 160 °C.[9]

Protocol 2: Acetylation with Acetic Anhydride

This method utilizes the more reactive acetic anhydride for the acetylation of 2-methyl-1-pentanol, often proceeding under milder conditions than Fischer esterification. Basic catalysts like 4-dimethylaminopyridine (DMAP) are effective for this transformation.

Materials:

-

2-Methyl-1-pentanol

-

Acetic Anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column (optional)

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-1-pentanol in dichloromethane.

-

Add a catalytic amount of DMAP (e.g., 5 mol%).

-

Add 1.2 equivalents of acetic anhydride dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture for 2-3 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 3: Enzymatic Synthesis

This protocol employs an immobilized lipase as a biocatalyst, offering a greener and highly selective alternative.[2] The reaction can be performed under solvent-free conditions, simplifying the workup procedure.

Materials:

-

2-Methyl-1-pentanol

-

Vinyl Acetate

-

Immobilized Lipase (e.g., Novozym® 435)

Equipment:

-

Reaction vessel (e.g., screw-capped vial or round-bottom flask)

-

Shaking incubator or magnetic stirrer with heating

-

Filtration setup

Procedure:

-

To a reaction vessel, add 2-methyl-1-pentanol and vinyl acetate (a 1:2 molar ratio is often effective to drive the equilibrium).[2]

-

Add the immobilized lipase (typically 10-15% by weight of the substrates).[7]

-

Seal the vessel and place it in a shaking incubator or on a heated stir plate at 40-50 °C.

-

Allow the reaction to proceed for 8-24 hours. The progress can be monitored by GC.

-

After the reaction, the immobilized enzyme can be recovered by simple filtration and can often be reused.[2]

-

The filtrate is the crude this compound, which is often of high purity. Further purification by distillation can be performed if required.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Fischer Esterification Experimental Workflow.

Caption: Acetic Anhydride Method Experimental Workflow.

Caption: Enzymatic Synthesis Experimental Workflow.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. athabascau.ca [athabascau.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. lookchem.com [lookchem.com]

Application Notes and Protocols for the Enzymatic Synthesis of 2-Methylpentyl Acetate using Lipase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic synthesis of 2-methylpentyl acetate (B1210297), a valuable flavor and fragrance compound. The synthesis is achieved through the esterification of 2-methylpentan-1-ol and acetic acid, catalyzed by an immobilized lipase (B570770), offering a green and efficient alternative to traditional chemical methods. This protocol emphasizes the use of commercially available immobilized lipases, such as Novozym® 435, and outlines procedures for reaction setup, optimization, product monitoring, and purification. The provided methodologies are intended to serve as a robust starting point for researchers in academia and industry.

Introduction

2-Methylpentyl acetate is a specialty ester characterized by its fruity and pear-like aroma, making it a desirable component in the food, beverage, and cosmetic industries. Traditional chemical synthesis of this ester often requires harsh acidic catalysts and high temperatures, leading to a significant environmental footprint and the formation of unwanted byproducts.[1] In contrast, enzymatic synthesis using lipases (E.C. 3.1.1.3) presents a more sustainable approach. Lipases operate under mild conditions, exhibit high selectivity, and can be immobilized for easy separation and reuse, thereby reducing operational costs.[2]

The use of immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), has been widely successful in the synthesis of various flavor esters.[3][4] These biocatalysts are known for their stability in organic solvents and their ability to catalyze esterification reactions with high conversion rates.[5] This protocol details the application of an immobilized lipase for the synthesis of this compound, providing a comprehensive guide for laboratory-scale production.

Reaction Principle and Signaling Pathway

The enzymatic synthesis of this compound from 2-methylpentan-1-ol and acetic acid follows a Ping-Pong Bi-Bi mechanism. This mechanism involves the formation of an acyl-enzyme intermediate.

References

- 1. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. digital.csic.es [digital.csic.es]

- 4. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 2-Methylpentyl Acetate using GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantification of 2-Methylpentyl acetate (B1210297) in a liquid matrix using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology employs a headspace solid-phase microextraction (HS-SPME) technique for sample preparation, which is ideal for the extraction of volatile organic compounds (VOCs) like 2-Methylpentyl acetate. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample handling. This robust method is suitable for applications in flavor and fragrance analysis, quality control, and metabolic research where accurate quantification of volatile esters is required.

Introduction

This compound (C₈H₁₆O₂) is an acetate ester that contributes to the characteristic aroma profiles of various fruits and fermented products. Accurate and sensitive quantification of this volatile compound is crucial for quality control in the food and beverage industry, as well as for research into flavor chemistry and biosynthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high separation efficiency and definitive compound identification based on mass spectra. This protocol details a validated HS-SPME-GC-MS method for the reliable quantification of this compound.

Experimental Protocol

Materials and Reagents

-

Analytes and Standards:

-

This compound (≥98.0% purity)

-

2-Methylbutyl acetate-d3 (deuterated internal standard, IS)

-

-

Solvents and Chemicals:

-

Methanol (LC-MS grade)

-

Ultrapure Water

-

Sodium Chloride (NaCl), analytical grade

-

-

Consumables:

-

20 mL headspace vials with magnetic crimp caps (B75204) and PTFE/silicone septa

-

SPME Fiber Assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

Autosampler vials with inserts

-

Instrumentation

-

Gas Chromatograph (GC): Equipped with a split/splitless injector and coupled to a mass spectrometer.

-

Mass Spectrometer (MS): Capable of operating in Electron Ionization (EI) mode with Selected Ion Monitoring (SIM) or full scan capabilities.

-

Autosampler: With HS-SPME capabilities.

Preparation of Standard and Sample Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of 2-Methylbutyl acetate-d3 and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate volumes of the primary stock solution into a blank matrix (e.g., a model solution of 10% ethanol (B145695) in water, or the actual sample matrix devoid of the analyte). The concentration should range from approximately 1-200 µg/L.

-

Sample Preparation:

-

Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

-

Add 1.5 g of NaCl to increase the ionic strength of the solution.

-

Spike the sample with the internal standard to achieve a final concentration of approximately 20 µg/L.

-

Immediately seal the vial with a PTFE/silicone septum and cap.

-

HS-SPME Procedure

-

Equilibration: Place the vial in the autosampler tray and equilibrate at 40°C for 15 minutes with agitation.

-

Extraction: Expose the SPME fiber to the headspace of the sample for 30 minutes at 40°C with continued agitation.

-

Desorption: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

GC-MS Parameters

-

GC Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 5°C/min.

-

Ramp 2: Increase to 250°C at 15°C/min.

-

Hold at 250°C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 240°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Data Presentation

Quantitative data should be summarized for method validation, demonstrating linearity, sensitivity, precision, and accuracy.

Table 1: Calibration Curve and Sensitivity

| Parameter | Value |

| Linearity Range | 1 - 200 µg/L |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Limit of Detection (LOD) | ~0.5 µg/L |

| Limit of Quantification (LOQ) | ~1.5 µg/L |

Table 2: Precision and Accuracy

| Spiked Concentration (µg/L) | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=5) | Accuracy (% Recovery) |

| 5 | < 10% | < 15% | 90 - 110% |

| 50 | < 8% | < 12% | 95 - 105% |

| 150 | < 5% | < 10% | 98 - 102% |

Note: The values presented in the tables are typical expected performance characteristics for the analysis of volatile esters and should be confirmed during in-house method validation.

Visualization of Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The described HS-SPME-GC-MS method provides a reliable, sensitive, and accurate approach for the quantification of this compound in liquid samples. The simple sample preparation procedure and the use of a deuterated internal standard make this protocol highly robust and suitable for high-throughput analysis in research and quality control laboratories. Method validation should be performed in the specific sample matrix of interest to ensure optimal performance.

References

Application Note: 1H and 13C NMR Spectral Assignment for 2-Methylpentyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and spectral assignment for the characterization of 2-methylpentyl acetate (B1210297) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein, including chemical shifts, multiplicities, coupling constants, and integrations, are based on predicted values and serve as a comprehensive guide for the identification and structural elucidation of this compound. This application note is intended to assist researchers in confirming the identity and purity of 2-methylpentyl acetate in various experimental settings.

Introduction

This compound is an organic ester with applications as a flavoring agent and a solvent. Accurate structural confirmation and purity assessment are critical in its use, particularly in the pharmaceutical and food industries. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This note outlines the complete ¹H and ¹³C NMR spectral assignments for this compound, supported by a standardized experimental protocol for data acquisition.

Chemical Structure

The chemical structure of this compound is depicted below, with each carbon and proton environment systematically numbered for unambiguous NMR signal assignment.

Caption: Numbered structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound was calculated to provide the following assignments. Data is summarized in Table 1.